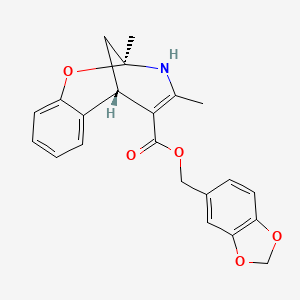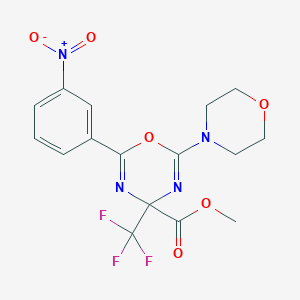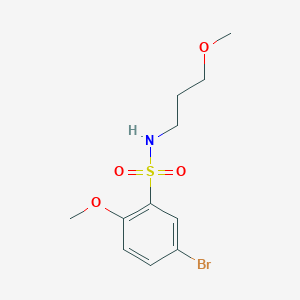![molecular formula C12H10BrN5O2S B11479859 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11479859.png)
3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-(2-THIENYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a pyrazole ring, a thiophene moiety, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-(2-THIENYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multi-step reactions starting from commercially available precursorsCommon reagents used in these steps include hydrazines, brominating agents, and carboxylic acids .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-(2-THIENYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The bromo substituent on the pyrazole ring can be replaced with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce various new substituents on the pyrazole ring.
Scientific Research Applications
3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-(2-THIENYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in understanding enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-(2-THIENYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-[(4-Bromo-1H-pyrazol-1-yl)methyl]aniline: Similar in structure but lacks the oxadiazole ring.
3-(4-Bromo-1H-pyrazol-1-yl)pyridine: Contains a pyridine ring instead of the thiophene moiety.
®-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile: Features a cyclopentyl group instead of the oxadiazole ring.
Uniqueness
The uniqueness of 3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-(2-THIENYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE lies in its combination of the pyrazole, thiophene, and oxadiazole rings, which confer specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
Molecular Formula |
C12H10BrN5O2S |
|---|---|
Molecular Weight |
368.21 g/mol |
IUPAC Name |
3-[(4-bromopyrazol-1-yl)methyl]-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C12H10BrN5O2S/c13-8-4-15-18(6-8)7-10-16-12(20-17-10)11(19)14-5-9-2-1-3-21-9/h1-4,6H,5,7H2,(H,14,19) |
InChI Key |
YKOQMLROIDWQPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C2=NC(=NO2)CN3C=C(C=N3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7,8-dimethoxy-2-(tetrahydrofuran-2-ylmethyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B11479781.png)
![(2E)-2-{[6-(2-chloropropyl)-4,7-dimethoxy-1,3-benzodioxol-5-yl]methylidene}hydrazinecarboxamide](/img/structure/B11479792.png)
![Methyl 6-chloro-3-(propylamino)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11479795.png)

![3-(4-Chlorophenyl)-2-(methoxymethyl)-5-(pyridin-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11479826.png)

![Methyl (4-methoxy-3-{[(2,3,4-trimethoxyphenyl)carbonyl]amino}phenoxy)acetate](/img/structure/B11479831.png)

![N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-2-fluorobenzamide](/img/structure/B11479842.png)
![N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11479852.png)
![ethyl N-[(2-ethoxyphenyl)carbonyl]-3,3,3-trifluoro-2-[(4-methylphenyl)amino]alaninate](/img/structure/B11479871.png)
![ethyl 5-[6-(4-fluorophenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-hydroxy-2-methylthiophene-3-carboxylate](/img/structure/B11479879.png)
![5-[1-(3-Bromophenoxy)ethyl]-3-{4-[(3-fluorobenzyl)oxy]phenyl}-1,2,4-oxadiazole](/img/structure/B11479883.png)
